molecular formula C7H11F2NO2 B13589798 2-(3,3-Difluoropiperidin-4-yl)acetic acid

2-(3,3-Difluoropiperidin-4-yl)acetic acid

Cat. No.: B13589798
M. Wt: 179.16 g/mol
InChI Key: IXQAJCDYAJQNSL-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position of the piperidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropiperidin-4-yl)acetic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 4-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3-position. The resulting 3,3-difluoropiperidine is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(3,3-Difluoropiperidin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoropiperidin-4-yl)acetic acid: Contains only one fluorine atom at the 3-position.

    2-(3,3-Dichloropiperidin-4-yl)acetic acid: Contains chlorine atoms instead of fluorine.

    2-(3,3-Difluoropyrrolidin-4-yl)acetic acid: A similar compound with a pyrrolidine ring instead of piperidine.

Uniqueness

2-(3,3-Difluoropiperidin-4-yl)acetic acid is unique due to the presence of two fluorine atoms at the 3-position of the piperidine ring. This structural feature can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2-(3,3-difluoropiperidin-4-yl)acetic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)4-10-2-1-5(7)3-6(11)12/h5,10H,1-4H2,(H,11,12)

InChI Key

IXQAJCDYAJQNSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CC(=O)O)(F)F

Origin of Product

United States

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